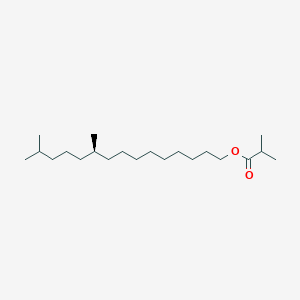
(10S)-10,14-Dimethylpentadecyl 2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(10S)-10,14-Dimethylpentadecyl 2-methylpropanoate is an organic compound with a complex structure. It is a type of ester, which is a class of compounds commonly used in various chemical and industrial applications. Esters are known for their pleasant fragrances and are often used in the production of perfumes and flavorings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (10S)-10,14-Dimethylpentadecyl 2-methylpropanoate typically involves the esterification reaction between an alcohol and a carboxylic acid. The specific synthetic route may vary, but a common method involves the reaction of 10,14-dimethylpentadecanol with 2-methylpropanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. Industrial methods may also include purification steps such as distillation or crystallization to obtain the pure ester product.
Análisis De Reacciones Químicas
Types of Reactions
(10S)-10,14-Dimethylpentadecyl 2-methylpropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield the corresponding alcohol and carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide under reflux conditions.
Reduction: Lithium aluminum hydride is commonly used as a reducing agent in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used to facilitate the reaction.
Major Products Formed
Hydrolysis: 10,14-Dimethylpentadecanol and 2-methylpropanoic acid.
Reduction: 10,14-Dimethylpentadecanol.
Transesterification: Various esters depending on the alcohol used in the reaction.
Aplicaciones Científicas De Investigación
(10S)-10,14-Dimethylpentadecyl 2-methylpropanoate has several scientific research applications, including:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body to release active compounds.
Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of other chemicals.
Mecanismo De Acción
The mechanism of action of (10S)-10,14-Dimethylpentadecyl 2-methylpropanoate involves its interaction with various molecular targets and pathways. As an ester, it can be hydrolyzed by esterases, enzymes that catalyze the cleavage of ester bonds. This hydrolysis releases the corresponding alcohol and carboxylic acid, which can then participate in further biochemical processes. The specific molecular targets and pathways involved depend on the context of its use, such as in drug delivery or as a fragrance compound.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-methylpropanoate: A simpler ester with similar chemical properties but a less complex structure.
Ethyl 2-methylpropanoate: Another ester with similar reactivity but different physical properties due to the ethyl group.
Butyl 2-methylpropanoate: A larger ester with similar chemical behavior but different applications due to its size and properties.
Uniqueness
(10S)-10,14-Dimethylpentadecyl 2-methylpropanoate is unique due to its specific structure, which includes a long alkyl chain with multiple methyl groups. This structure imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields. Its stereochemistry, indicated by the (10S) configuration, also contributes to its unique behavior and interactions in biological systems.
Propiedades
Número CAS |
164260-04-2 |
|---|---|
Fórmula molecular |
C21H42O2 |
Peso molecular |
326.6 g/mol |
Nombre IUPAC |
[(10S)-10,14-dimethylpentadecyl] 2-methylpropanoate |
InChI |
InChI=1S/C21H42O2/c1-18(2)14-13-16-20(5)15-11-9-7-6-8-10-12-17-23-21(22)19(3)4/h18-20H,6-17H2,1-5H3/t20-/m0/s1 |
Clave InChI |
WEUUVFYXSHQOIT-FQEVSTJZSA-N |
SMILES isomérico |
C[C@@H](CCCCCCCCCOC(=O)C(C)C)CCCC(C)C |
SMILES canónico |
CC(C)CCCC(C)CCCCCCCCCOC(=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


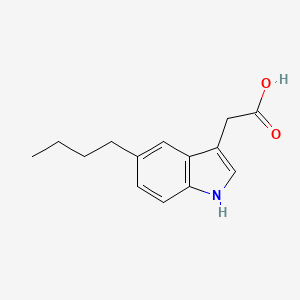
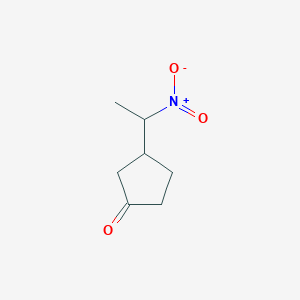
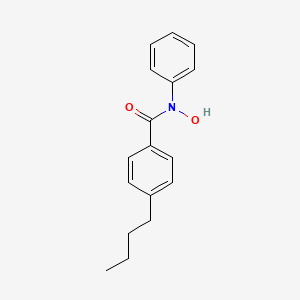
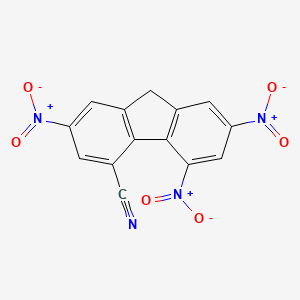
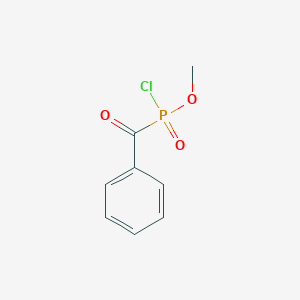
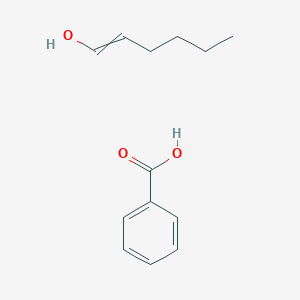
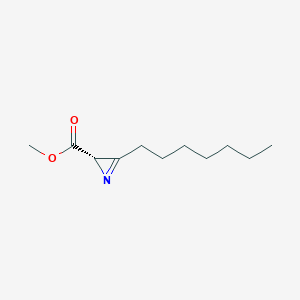
![Methyl 3-[4-(decyloxy)benzamido]-4-methoxybenzoate](/img/structure/B14279056.png)
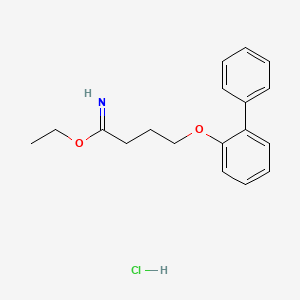
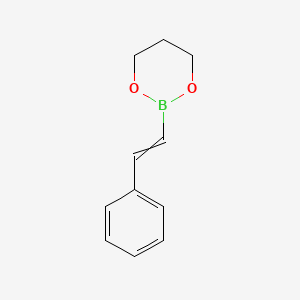
![1H-Indole, 2,3-dihydro-1-(2-propenyl)-3-[(trimethylsilyl)methyl]-](/img/structure/B14279077.png)
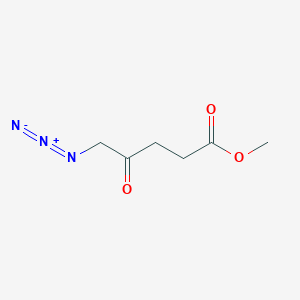

![[(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-yl] hexadecanoate;propanedioic acid](/img/structure/B14279100.png)
